molecular formula C13H10O4 B1594374 2,2',4-Trihydroxybenzophenone CAS No. 13087-18-8

2,2',4-Trihydroxybenzophenone

Cat. No. B1594374
CAS RN: 13087-18-8
M. Wt: 230.22 g/mol
InChI Key: FLYXGBNUYGAFAC-UHFFFAOYSA-N
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Description

2,2’,4-Trihydroxybenzophenone is a chemical compound with the molecular formula C13H10O4 . It is a type of hydroxylated benzophenone . The compound is also known by several synonyms, including 2,4-dihydroxyphenyl 4-hydroxyphenyl methanone, benzophenone, 2,4,4’-trihydroxy, and others .


Synthesis Analysis

The synthesis of 2,2’,4-Trihydroxybenzophenone involves a series of chemical reactions . A detailed synthetic method involves the use of toluene, pyrogallol, and benzoic acid, along with a macroporous strong-acid styrene cation exchange resin . The reaction is carried out at 130°C for 20 hours, followed by cooling, filtration, and vacuum drying .


Molecular Structure Analysis

The molecular structure of 2,2’,4-Trihydroxybenzophenone consists of two phenyl rings connected by a carbonyl group, with hydroxyl groups attached to the 2, 2’, and 4 positions . The average molecular mass is 230.216 Da .


Physical And Chemical Properties Analysis

2,2’,4-Trihydroxybenzophenone appears as a yellow-orange powder . It has a melting point range of 197-198°C . The compound is non-hemolytic .

Scientific Research Applications

  • UV Absorbent Synthesis

    • 2,2',4-Trihydroxybenzophenone has been synthesized as a UV absorbent. Prepared by the Friedel-Crafts reaction, it demonstrated a high yield under optimized conditions and was characterized by IR and UV spectrum, confirming its utility as a UV absorbent (Han Xiao-lan, 2007).
  • Antimicrobial Activity in Poultry Farming

    • This compound showed antimicrobial activity against pathogenic bacteria in poultry, with potential applications for therapeutic, prophylactic, and growth-promoter uses in the poultry industry. Its non-hemolytic nature and action on bacterial cell walls were noted, along with a synergistic effect with bacitracin for treating necrotic enteritis in poultry (Martha Isabel Realpe Aranda et al., 2019).
  • Anti-Inflammatory and Antioxidant Activities

    • The anti-inflammatory potential of 2,2',4-Trihydroxybenzophenone was evaluated, showing effects similar to indomethacin. Its radical-scavenging properties were found to be comparable to typical phenolics and its structure-activity relationship was discussed (A. Doriguetto et al., 2007).
  • Environmental Impact and Degradation Studies

    • Studies have focused on the degradation of 2,4,4'-Trihydroxybenzophenone, an additive in films and personal care products, by persulfate activated with nitrogen-doped carbonaceous materials. This research is crucial for understanding the environmental impact and degradation pathways of this compound (Xiaoxue Pan et al., 2018).
  • Applications in Leishmanicidal Activity

    • Novel ruthenium(III) complexes with hydroxybenzophenones, including 2,4,4'-trihydroxybenzophenone, were developed and characterized. These compounds showed potential for leishmanicidal activity, highlighting their biomedical applications (J. Dias et al., 2021).
  • Solubility Studies in Ethanol and Water Mixtures

    • The solubilities of various polyhydroxybenzophenones, including 2,2',4-Trihydroxybenzophenone, were determined in ethanol-water mixtures over a range of temperatures. This data is crucial for understanding its physical properties and potential applications (L. Lu & Xiuyang Lu, 2008).
  • Transformation Characteristics in Chlorination Disinfection

    • A study on the transformation characteristics of 2,4-Dihydroxybenzophenone during chlorination disinfection highlighted the formation of various by-products, indicating potential ecological and health risks associated with its transformation in water treatment processes (Xuefeng Sun et al., 2019).

Safety And Hazards

2,2’,4-Trihydroxybenzophenone may cause eye and skin irritation, and may also cause respiratory and digestive tract irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYXGBNUYGAFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342106
Record name 2,2',4-Trihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4-Trihydroxybenzophenone

CAS RN

13087-18-8
Record name 2,2',4-Trihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AC Doriguetto, FT Martins, J Ellena… - Chemistry & …, 2007 - Wiley Online Library
The crystal structure of ‘2,2′,4‐trihydroxybenzophenone’ (=(2,4‐dihydroxyphenyl)(2‐hydroxyphenyl)methanone; 1) was determined, and its molecular structure, along with intra‐ and …
Number of citations: 26 onlinelibrary.wiley.com
MIR Aranda, GAT Gómez, M De Barros… - Frontiers in …, 2019 - frontiersin.org
In poultry farming, the spread of bacterial pathogens results in disease outbreaks causing significant economic losses to this industry. Many of these pathogenic bacteria are zoonotic …
Number of citations: 6 www.frontiersin.org
JS Davies, F Scheinmann… - The Journal of Organic …, 1958 - ACS Publications
The substances described were prepared in pre-liminary experiments directed toward 7-hydroxy-I, 6-dimethyl-4-isopropylnaphthaIene whose unam-biguous synthesis, 1 2 serving to …
Number of citations: 16 pubs.acs.org
S Tanimoto, A Toshimitsu - Bulletin of the …, 1992 - repository.kulib.kyoto-u.ac.jp
The ultraviolet absorbers having 2-hydroxybenzophenone moiety as the functional group are known commonly as those of 2-hydroxybenzophenone type. It has been proposedl) that, …
Number of citations: 8 repository.kulib.kyoto-u.ac.jp
MCF Dias, TQ Gularte, RR Teixeira… - Journal of the Brazilian …, 2019 - SciELO Brasil
The present investigation describes the synthesis of a series of novel triazole derivatives from 4,4'-dihydroxybenzophenone along with their elastase inhibitory activity. The 1,2,3-…
Number of citations: 5 www.scielo.br
S Ghosal, S Banerjee-Chakrabarti, DK Chakrabarti… - Experientia, 1978 - Springer
Toxic substances produced by Fusarium VI. Anti-
Number of citations: 9 link.springer.com
IMR Landre, FT Martins, JA Ellena… - … Section C: Crystal …, 2012 - scripts.iucr.org
A dihydrate pseudopolymorph of bis(2,4-dihydroxyphenyl)methanone, C13H10O5·2H2O, (I), was obtained during polymorphism screening of hydroxybenzophenone derivatives. This …
Number of citations: 3 scripts.iucr.org
S Takatori, Y Kitagawa, H Oda, G Miwa… - Journal of health …, 2003 - jstage.jst.go.jp
The estrogenic activities of S-9 metabolites of benzophenone derivatives (benzophenone, 2-hydroxy-4-methoxybenzophenone, 2, 2′-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4…
Number of citations: 59 www.jstage.jst.go.jp
S Ghosal, DK Chakrabarti, RS Srivastava - Experientia, 1979 - Springer
Anti-F. moniliforme activity of 3 non-toxic polyphenolic compounds, viz. mangiferin, 1,3,6,7-tetrahydroxyxanthone, and 2,2′,4-trihydroxybenzophenone, was evaluated. The mycotoxin-…
Number of citations: 8 link.springer.com
G Skinner, W Stout - The Journal of Organic Chemistry, 1958 - ACS Publications
A series of 2-dialkylmethylene-3-alkyloxazoli-dine-djS-diones1 has been prepared by the action of oxalyl chloride on N-alkyldialkylacetamides. We have extended this reaction by using …
Number of citations: 0 pubs.acs.org

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